TPCA-1 (Theophylline Chlorophenyl Acetic Acid) is a small molecule inhibitor that targets a specific protein complex in the cell known as IKK (Inhibitor of κB Kinase) []. IKK plays a crucial role in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a major regulator of inflammation in the body []. By inhibiting IKK, TPCA-1 has the potential to downregulate the NF-κB pathway and thereby reduce inflammation.
Research suggests that TPCA-1 possesses anti-inflammatory properties. Studies have shown that TPCA-1 can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α (Tumor necrosis factor alpha) and IL-6 (Interleukin 6), in immune cells like macrophages []. These cytokines are key players in the inflammatory response, and their suppression by TPCA-1 suggests its potential therapeutic role in inflammatory diseases.
TPCA-1 has been shown to be effective in both prophylactic (preventative) and therapeutic (treatment) settings in animal models []. However, research suggests that free TPCA-1 may have limited efficacy due to low cellular uptake []. To address this, scientists have explored methods to deliver TPCA-1 more efficiently. One approach involves using gold nanocages loaded with TPCA-1 and modified with hyaluronic acid for targeted delivery []. This method has shown promising results in enhancing the anti-inflammatory effects of TPCA-1.
TPCA-1, chemically known as 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide, is a small molecule that acts as a selective inhibitor of IκB kinase β (IKKβ) with an IC50 value of approximately 17.9 nM. It exhibits significant selectivity over IKKα and other kinases, making it a valuable tool in research focused on inflammation and cancer pathways. TPCA-1 has been shown to inhibit the nuclear localization of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha, interleukin-6, and interleukin-8 in various cellular models .
TPCA-1 acts as a selective inhibitor of IKK-2, a key enzyme in the NF-κB signaling pathway. IKK-2 phosphorylates IκB, which normally binds to NF-κB and prevents it from entering the nucleus. TPCA-1 inhibits IKK-2, leading to the accumulation of unphosphorylated IκB, which remains bound to NF-κB and prevents its activation []. As a result, TPCA-1 suppresses the expression of pro-inflammatory genes regulated by NF-κB [].
In addition to IKK-2 inhibition, TPCA-1 has also been shown to directly target STAT3, another important signaling molecule involved in inflammation and cell proliferation []. TPCA-1 binding to STAT3 disrupts its activity and reduces the expression of STAT3-dependent genes [].
TPCA-1 is for research use only and should be handled with appropriate safety precautions. While detailed data on specific hazards is limited, it is likely to exhibit some of the following properties common to small molecule inhibitors:
TPCA-1 primarily functions through its interaction with IKKβ, leading to the inhibition of NF-κB signaling. The inhibition occurs via the blockade of phosphorylation events necessary for the degradation of IκB proteins, which normally sequester NF-κB in the cytoplasm. By preventing this degradation, TPCA-1 effectively reduces NF-κB's transcriptional activity, which is crucial in inflammatory responses and cancer progression . Additionally, TPCA-1 has been identified as a dual inhibitor of both NF-κB and signal transducer and activator of transcription 3 (STAT3), further broadening its potential applications in therapeutic contexts .
The biological activity of TPCA-1 is primarily characterized by its anti-inflammatory properties. It has been demonstrated to reduce the severity and onset of collagen-induced arthritis in murine models by inhibiting pro-inflammatory cytokine production . Furthermore, TPCA-1 has shown efficacy in various cancer models, particularly those involving non-small cell lung cancer with mutant epidermal growth factor receptor (EGFR). By inhibiting both NF-κB and STAT3 pathways, TPCA-1 enhances the sensitivity of cancer cells to other treatments like tyrosine kinase inhibitors .
The synthesis of TPCA-1 involves several key steps that typically include:
The exact reaction conditions may vary depending on the specific synthetic route chosen, but these steps highlight the fundamental transformations involved in creating TPCA-1 .
TPCA-1 stands out due to its dual inhibition properties affecting both NF-κB and STAT3 pathways, which is not commonly observed in other similar compounds . This unique mechanism suggests potential advantages in treating complex diseases where multiple signaling pathways are dysregulated.
TPCA-1 has been extensively studied for its interactions with various cellular pathways:
TPCA-1, chemically designated as 2-(carbamoylamino)-5-(4-fluorophenyl)thiophene-3-carboxamide, is a thiophene-based heterocyclic compound with a molecular formula of C₁₂H₁₀FN₃O₂S and a molecular weight of 279.29 g/mol. Its core structure comprises a thiophene ring substituted at positions 3 and 5 with a carboxamide group and a 4-fluorophenyl moiety, respectively. The carboxamide group is further functionalized with a carbamoylamino substituent (Figure 1).
The synthesis of TPCA-1 involves multistep reactions starting with thiophene ring formation. Key steps include:
A representative synthetic route is outlined in Figure 2, adapted from patented methodologies.
Key Structural Features | Description |
---|---|
Thiophene core | Five-membered aromatic ring with sulfur atom |
4-Fluorophenyl substituent | Electron-withdrawing group at position 5 of thiophene |
Carbamoylamino-carboxamide group | Hydrogen-bond donor/acceptor system at position 3 |
Figure 1: Structural features of TPCA-1
TPCA-1 exhibits distinct physicochemical properties that influence its biological activity and handling:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₂H₁₀FN₃O₂S | |
Molecular Weight | 279.29 g/mol | |
Solubility in DMSO | 27.92 mg/mL (100 mM) | |
LogP (Predicted) | ~2.5–3.0 |
Stability: Limited direct data on stability are available, but the compound’s thiophene and carboxamide groups suggest moderate stability under standard laboratory conditions. Oxidation of the sulfur atom in the thiophene ring or hydrolysis of the carboxamide group under acidic/basic conditions may occur.
TPCA-1 is distinguished by its high selectivity for IκB kinase β (IKKβ), with minimal activity against other kinases:
Target Kinase | IC₅₀ (nM) | Selectivity Factor | Source |
---|---|---|---|
IKKβ | 17.9 | N/A | |
IKKα | >400 | >22-fold | |
STAT3 | Inhibits phosphorylation | Dual inhibition | |
CDK1 | >10,000 | >550-fold |
Mechanistic Insights:
Preclinical studies reveal moderate oral bioavailability and metabolic stability:
Property | Value | Source |
---|---|---|
Oral Bioavailability (Rat) | 78% | |
Metabolic Clearance (Rat) | Low | |
Plasma Protein Binding | Not reported | — |
In Vivo Efficacy:
Hydroxyethyl starch-cholesterol (HES-CH) amphiphilic polymers have emerged as promising carriers for 2-[(aminocarbonyl)amino]-5-(4-fluorophenyl)-3-thiophenecarboxamide (TPCA-1) delivery. These biocompatible polymers form stable nanoparticles with controlled drug release characteristics [1]. The HES-CH polymer system demonstrates exceptional biocompatibility and biodegradability, making it suitable for in vivo applications [2].
HES-CH nanoparticles loaded with TPCA-1 exhibit spherical morphology with particle sizes of approximately 100 nanometers, as confirmed by transmission electron microscopy [1]. The nanoparticles maintain positive surface charges of 19.4 ± 0.4 millivolts, which facilitates cellular uptake and interaction with negatively charged cellular membranes [1]. Dynamic light scattering analysis reveals stable particle size distribution over extended periods, indicating excellent storage stability [1].
The encapsulation process involves self-assembly of HES-CH polymers in aqueous solutions, forming core-shell structures where TPCA-1 is entrapped within the hydrophobic core [1]. The hydrophilic HES segments form the outer shell, providing colloidal stability and biocompatibility [1]. This amphiphilic structure enables efficient encapsulation of hydrophobic drugs while maintaining aqueous dispersibility.
Drug Loading and Release Characteristics
The HES-CH polymer system demonstrates sustained drug release profiles under physiological conditions [1]. The release mechanism involves gradual polymer degradation and diffusion-controlled drug release [1]. In vitro release studies show controlled TPCA-1 release over extended periods, with release rates dependent on polymer concentration and crosslinking density [1].
Pharmacokinetic studies in healthy mice reveal that HES-CH nanoparticles maintain therapeutic drug levels in circulation for up to 48 hours following intravenous administration [1]. This extended circulation time is attributed to the hydrophilic nature of the HES coating, which reduces protein adsorption and reticuloendothelial system clearance [1].
PECAM-1 Targeting Strategy
Platelet endothelial cell adhesion molecule-1 (PECAM-1) serves as an effective target for anti-inflammatory therapy using TPCA-1-loaded nanoparticles [1] [2]. Monoclonal antibodies specific for the immunoglobulin domain 6 region of PECAM-1 facilitate targeted delivery to injured endothelium and activated macrophages during inflammatory processes [1] [2].
The antibody-functionalized nanoparticles demonstrate significantly enhanced cellular uptake compared to non-targeted formulations [1]. In vitro binding studies using Raw264.7 macrophages and human umbilical vein endothelial cells (HUVEC) show marked improvement in cellular internalization when antibody modification is employed [1]. This enhanced uptake translates to improved therapeutic efficacy in inflammatory models [1].
Type II Collagen Targeting
Type II collagen-targeted delivery systems utilize monoclonal antibodies against type II collagen to specifically target cartilage tissue [3]. This approach is particularly relevant for joint-related inflammatory conditions where TPCA-1 can provide therapeutic benefit to chondrocytes [3].
The nanosomes carrying TPCA-1 and functionalized with anti-type II collagen antibodies demonstrate enhanced targeting to exposed collagen in cartilage matrix [3]. This targeted approach improves drug concentration at the site of action while reducing systemic exposure and potential side effects [3].
Targeting Mechanism and Cellular Uptake
The targeting mechanism involves specific antibody-antigen interactions that promote receptor-mediated endocytosis [1]. Following binding to target cells, the antibody-functionalized nanoparticles undergo internalization through clathrin-mediated endocytosis [1]. Once internalized, the acidic environment of endosomes triggers drug release from pH-sensitive formulations [1].
Comparative studies demonstrate that antibody-functionalized TPCA-1 nanoparticles achieve 2-3 fold higher intracellular drug concentrations compared to free drug or non-targeted nanoparticles [1]. This enhanced delivery efficiency correlates with improved therapeutic outcomes in various inflammatory models [1].
pH-Responsive Polymer Systems
pH-responsive polymeric micelles represent advanced drug delivery systems that exploit the acidic microenvironment of inflamed tissues for controlled TPCA-1 release [4]. These systems utilize polymers containing ionizable groups that undergo conformational changes in response to pH variations [4].
The pH-responsive copolymers consist of hydrophilic segments and pH-sensitive poly(amino ester) segments with tertiary amine groups [4]. Potentiometric titration studies reveal a pKb value of 6.7, indicating sensitivity to physiological pH changes [4]. At physiological pH 7.4, the polymer maintains a compact structure, while at acidic pH 6.5, protonation of amine groups causes polymer swelling and enhanced drug release [4].
Release Kinetics and Mechanism
In vitro release studies demonstrate dramatic pH-dependent release profiles [4]. At pH 7.4, cumulative TPCA-1 release remains below 20% over 24 hours, ensuring minimal premature drug release under physiological conditions [4]. However, at pH 6.5, representing the acidic microenvironment of inflamed tissues, approximately 90% of the drug is released within 15 hours [4].
The release mechanism involves pH-triggered polymer swelling that increases drug diffusion rates [4]. As the pH decreases from 7.4 to 6.5, tertiary amine residues become protonated, leading to electrostatic repulsion and polymer chain expansion [4]. This swelling behavior facilitates rapid drug release specifically in acidic inflammatory environments [4].
Encapsulation Efficiency Optimization
Encapsulation efficiency optimization involves systematic evaluation of various formulation parameters [5] [6]. For PLGA microparticles, the solvent evaporation method achieves encapsulation efficiencies of 80-95% when optimal polymer-to-drug ratios are employed [5]. The encapsulation process involves dissolving TPCA-1 in organic solvents, followed by emulsification and solvent removal [5].
Cationic liposome formulations demonstrate variable encapsulation efficiencies depending on lipid composition and preparation method [6]. The CPL/TPCA-1 mass ratio of 10:1 yields optimal encapsulation efficiency of 56.5 ± 2.9% with drug loading of 5.14 ± 0.26% [6]. Interestingly, co-encapsulation with nucleic acids enhances TPCA-1 encapsulation efficiency to 68.96 ± 1.62% through electrostatic interactions [6].
Optimization Strategies
Several strategies have been developed to optimize encapsulation efficiency. The choice of organic solvent significantly impacts drug entrapment, with dichloromethane providing superior results for TPCA-1 encapsulation in PLGA systems [5]. Homogenization parameters, including speed and duration, influence particle size distribution and encapsulation efficiency [5].
For liposomal systems, lipid composition and charge distribution affect drug loading [6]. Cationic lipids such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) enhance encapsulation of weakly basic drugs like TPCA-1 through electrostatic interactions [6]. The incorporation of cholesterol improves membrane stability and reduces drug leakage during storage [6].
Acute Lung Inflammation Models
Comparative studies in acute lung inflammation models reveal substantial differences between free TPCA-1 and nanoformulations [4] [1]. Free TPCA-1 at doses of 2 mg/kg provides only moderate therapeutic effects, with limited reduction in inflammatory markers [4]. In contrast, pH-responsive nanoparticles loaded with equivalent TPCA-1 doses demonstrate significantly enhanced therapeutic efficacy [4].
The nanoformulation approach achieves superior reduction in neutrophil infiltration, inflammatory cytokine production, and tissue damage compared to free drug [4]. Bronchoalveolar lavage fluid analysis shows markedly reduced levels of interleukin-6 and tumor necrosis factor-alpha in animals treated with TPCA-1 nanoparticles versus free drug [4].
Post-Traumatic Osteoarthritis Studies
In post-traumatic osteoarthritis models, TPCA-1 nanosomes demonstrate superior anti-inflammatory efficacy compared to free drug solutions [7] [8]. The targeted delivery approach results in significantly lower serum levels of nitric oxide and lactate dehydrogenase, indicating reduced systemic inflammation [7] [8].
Gene expression analysis reveals that TPCA-1 nanosomes achieve greater suppression of matrix metalloproteinase-13 and interleukin-1 beta expression compared to free drug [7] [8]. This enhanced molecular-level efficacy translates to improved cartilage preservation and joint function in treated animals [7] [8].
Choroidal Neovascularization Models
Retrobulbar administration of TPCA-1-loaded PLGA microparticles provides sustained therapeutic effects over 21 days, whereas free drug requires frequent reapplication [5] [9]. The microparticle formulation achieves 2-fold reduction in neovascularization compared to free drug treatment [5].
Sustained release from PLGA microparticles maintains therapeutic drug levels in retinal tissues for extended periods [5]. This prolonged exposure results in continued suppression of vascular endothelial growth factor and chemokine ligand 2 expression, leading to sustained anti-angiogenic effects [5].
Vascular Inflammation Models
In vascular inflammation studies, antibody-functionalized TPCA-1 nanoparticles demonstrate markedly improved targeting efficiency compared to free drug [1]. Biodistribution studies show preferential accumulation of targeted nanoparticles in inflamed lung tissues, with fluorescence intensity 3-4 times higher than free dye controls [1].
The enhanced targeting translates to improved therapeutic outcomes, with targeted nanoparticles achieving superior reduction in inflammatory cell infiltration and tissue damage [1]. Histological analysis confirms reduced alveolar wall thickness and inflammatory cell presence in animals treated with targeted nanoformulations [1].
Bioavailability and Pharmacokinetics
Pharmacokinetic studies reveal fundamental differences between free TPCA-1 and nanoformulations [1]. Free drug exhibits rapid clearance and short half-life, necessitating frequent dosing to maintain therapeutic levels [1]. Nanoformulations provide sustained drug release and prolonged circulation time, achieving improved bioavailability [1].
The enhanced pharmacokinetic profile of nanoformulations allows for reduced dosing frequency while maintaining therapeutic efficacy [1]. This improved dosing regimen potentially reduces side effects and improves patient compliance in clinical applications [1].
Therapeutic Index Improvement
The therapeutic index represents the ratio between toxic and therapeutic doses. Nanoformulations of TPCA-1 demonstrate improved therapeutic indices compared to free drug [5]. The targeted delivery approach reduces systemic exposure while maintaining therapeutic efficacy at the target site [5].
Irritant
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